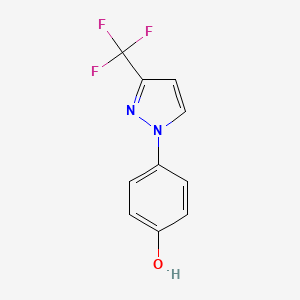
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols in very good to excellent yields without chromatographic purification.
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the desired coupling, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and phenol group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, bromine, and palladium catalysts. The reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may necessitate harsher environments.
Major Products Formed
The major products formed from these reactions include various substituted phenols and pyrazole derivatives. These products can be further utilized in different scientific and industrial applications.
Applications De Recherche Scientifique
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s chemical and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the pyrazole ring, resulting in different chemical properties and applications.
2-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol, this compound has the trifluoromethyl group in a different position, leading to variations in reactivity and use.
Trifluoromethylbenzenes: These compounds contain the trifluoromethyl group attached to a benzene ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C10H7F3N2O |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-6-15(14-9)7-1-3-8(16)4-2-7/h1-6,16H |
Clé InChI |
CSIKHVSOVRXZHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=N2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


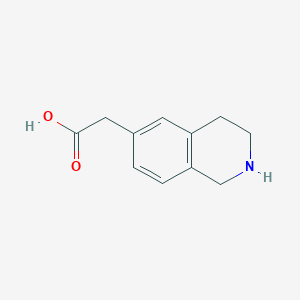
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
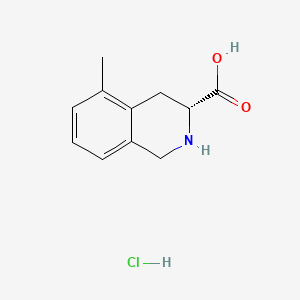
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)

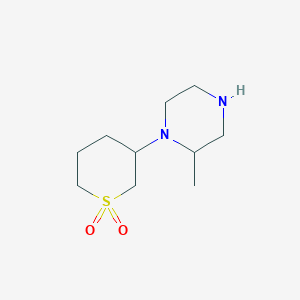
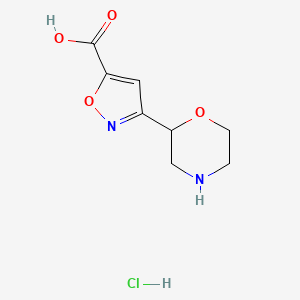
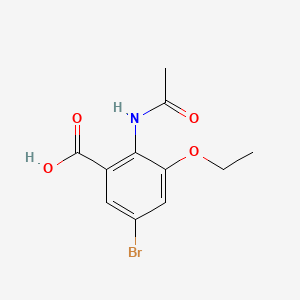

![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)



